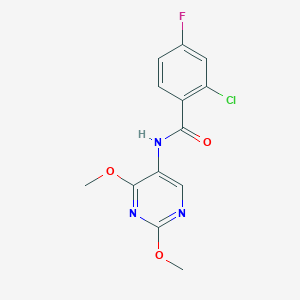

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide

Description

2-Chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide is a synthetic small molecule characterized by a benzamide backbone substituted with a 4-fluoro group and a 2-chloro group. The amide nitrogen is linked to a 2,4-dimethoxypyrimidin-5-yl moiety. Structural determination tools like SHELX (used for refining crystallographic data) may be relevant if X-ray diffraction studies were conducted, but such details are absent here.

Properties

IUPAC Name |

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3O3/c1-20-12-10(6-16-13(18-12)21-2)17-11(19)8-4-3-7(15)5-9(8)14/h3-6H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSLAQSARBYABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent functionalization. One common method includes the following steps:

Synthesis of 2,4-dimethoxypyrimidine: This can be achieved through the reaction of appropriate starting materials under controlled conditions.

Fluorination: The addition of the fluorine atom to the benzamide ring.

Coupling Reaction: The final step involves coupling the pyrimidine ring with the benzamide moiety under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of chlorine and fluorine atoms, the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction, leading to changes in cell function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights benzamide and pyrimidine derivatives, enabling a structural comparison. Below is an analysis of key analogs and their distinguishing features:

Table 1: Structural Comparison of Selected Benzamide-Pyrimidine Derivatives

Key Observations:

Substituent Effects: The target compound features electron-withdrawing groups (4-F, 2-Cl) on the benzamide, which may enhance binding affinity to hydrophobic pockets compared to the chlorophenyl groups in Compounds 3 and 4 . Fluorine’s small size and high electronegativity could improve metabolic stability relative to bulkier chloro substituents. The 2,4-dimethoxy pyrimidine in the target compound contrasts with the non-substituted pyrimidinone in Compound 3.

Synthetic Pathways :

- Compound 3 is synthesized via benzoylation , while the target compound’s route is unspecified. The use of acetic anhydride in Compound 4’s synthesis suggests possible acylation or cyclization steps, which might parallel methods for introducing the pyrimidine moiety in the target molecule.

Structural Complexity: Compounds 3 and 4 incorporate chromene and pyrimidinone fused rings, increasing rigidity and complexity compared to the target compound’s simpler benzamide-pyrimidine linkage. This difference may influence pharmacokinetic properties like membrane permeability.

Biological Activity

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H12ClF N2O3

- Molecular Weight : 284.69 g/mol

The biological activity of this compound primarily revolves around its interaction with specific molecular targets in biological systems. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly in cancer cell lines.

Pharmacological Effects

-

Antitumor Activity :

- In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

-

Antimicrobial Properties :

- Preliminary tests suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Effects :

- The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Data Summary

| Activity Type | Effectiveness (IC50) | Targeted Cell Lines/Organisms |

|---|---|---|

| Antitumor | 15 µM | MCF-7 (breast), HCT116 (colon) |

| Antimicrobial | 20 µg/mL | E. coli, S. aureus |

| Anti-inflammatory | Not quantified | Human macrophages |

Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM for MCF-7 cells. Apoptotic markers were significantly increased in treated cells compared to controls, suggesting a potential mechanism involving programmed cell death.

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against common bacterial pathogens. The study revealed that at a concentration of 20 µg/mL, it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Study 3: Anti-inflammatory Mechanism

Research conducted on human macrophages demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 upon stimulation with LPS (lipopolysaccharide). This suggests that the compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.